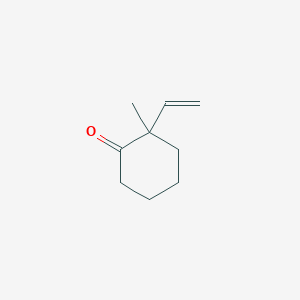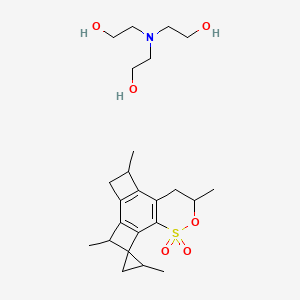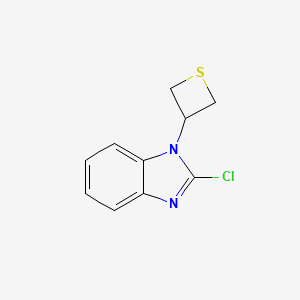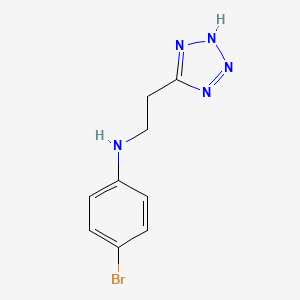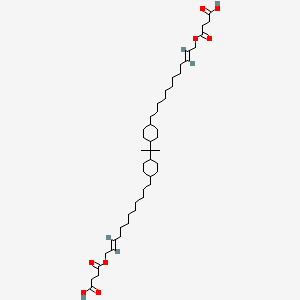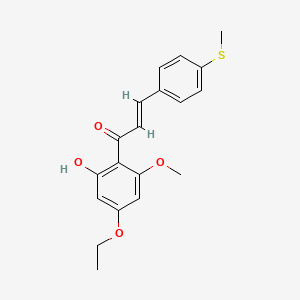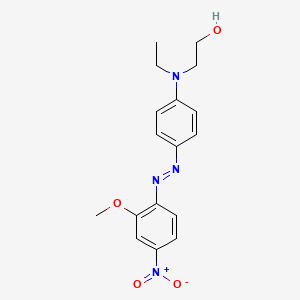
3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of dichloro, o-tolyl, and vinylsulphonyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole typically involves multi-step organic reactions. Common starting materials might include 4,5-dichloro-o-toluidine and 4-(vinylsulphonyl)benzaldehyde. The synthesis may proceed through the following steps:
Condensation Reaction: The initial step could involve the condensation of 4,5-dichloro-o-toluidine with 4-(vinylsulphonyl)benzaldehyde in the presence of a base to form an intermediate Schiff base.
Cyclization: The Schiff base may undergo cyclization with hydrazine or its derivatives to form the pyrazole ring.
Reduction: The final step might involve the reduction of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro and vinylsulphonyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5-Dichloro-o-tolyl)-1H-pyrazole: Lacks the vinylsulphonyl group.
4,5-Dichloro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole: Lacks the o-tolyl group.
Propiedades
Número CAS |
35441-15-7 |
|---|---|
Fórmula molecular |
C18H16Cl2N2O2S |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
5-(4,5-dichloro-2-methylphenyl)-2-(4-ethenylsulfonylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-3-25(23,24)14-6-4-13(5-7-14)22-9-8-18(21-22)15-11-17(20)16(19)10-12(15)2/h3-7,10-11H,1,8-9H2,2H3 |
Clave InChI |
KXTWAZOEZDTTHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)C=C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



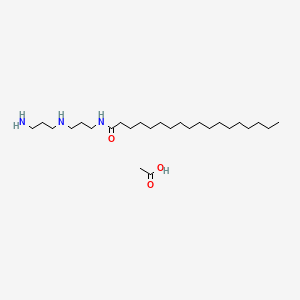
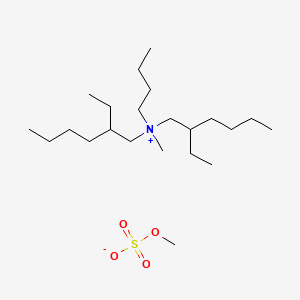
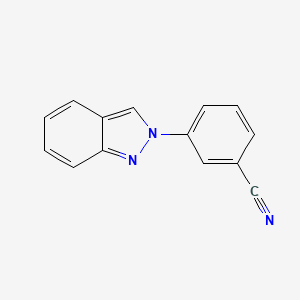
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
